Pongamol vs. Karanjin: Superior Antihyperglycemic Efficacy in Diabetic Rodent Models
In a direct head-to-head in vivo study using streptozotocin-induced diabetic rats, pongamol demonstrated superior blood glucose-lowering efficacy compared to its structural analog karanjin. Both compounds were administered orally [1].
| Evidence Dimension | Blood Glucose Reduction (% vs. control) |
|---|---|
| Target Compound Data | 22.0% reduction at 100 mg/kg |
| Comparator Or Baseline | Karanjin: 20.7% reduction at 100 mg/kg |
| Quantified Difference | Pongamol yields a 1.3 percentage-point greater reduction (22.0% vs. 20.7%), representing a 6.3% relative improvement over karanjin. |
| Conditions | Streptozotocin-induced diabetic rats, single oral dose, 6h post-administration |
Why This Matters
This in vivo data confirms pongamol's superior potency over its closest natural analog, validating its selection for antidiabetic drug discovery and metabolic research.
- [1] Tamrakar, A. K., et al. (2008). Identification of pongamol and karanjin as lead compounds with antihyperglycemic activity from Pongamia pinnata fruits. Journal of Ethnopharmacology, 118(3), 435-439. View Source
